molecular formula C23H26N2O2 B173505 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione CAS No. 128244-02-0

2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

Cat. No.: B173505
CAS No.: 128244-02-0
M. Wt: 362.5 g/mol
InChI Key: QALSVTWHUKILFX-UHFFFAOYSA-N
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Description

2,8-Dibenzyl-2,8-diazaspiro[55]undecane-1,7-dione is a chemical compound with the molecular formula C23H26N2O2 It is a member of the diazaspiro compound family, characterized by a spiro linkage between two nitrogen atoms and a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione typically involves the reaction of benzylamine with a suitable diketone precursor under controlled conditions. One common method involves the use of a cyclization reaction, where the diketone undergoes a condensation reaction with benzylamine in the presence of a catalyst, such as an acid or base, to form the spirocyclic structure. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is unique due to its specific spirocyclic structure and the presence of benzyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,8-dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-21-23(13-7-15-24(21)17-19-9-3-1-4-10-19)14-8-16-25(22(23)27)18-20-11-5-2-6-12-20/h1-6,9-12H,7-8,13-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALSVTWHUKILFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN(C2=O)CC3=CC=CC=C3)C(=O)N(C1)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359930
Record name 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128244-02-0
Record name 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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